DB07107

Molecular Docking Virtual Screening BCR-ABL

DB07107 is an experimental tyrosine kinase inhibitor uniquely effective against the imatinib-resistant T315I gatekeeper mutation of BCR-ABL, combined with Akt1 inhibition at 360 nM. Unlike ponatinib, it offers a distinct chemical scaffold free from cardiovascular toxicity liabilities. Validated by superior docking scores and molecular dynamics simulations, it is the reference tool for SAR-driven lead optimization and signaling crosstalk studies in CML. Secure your supply today.

Molecular Formula C23H22N4O
Molecular Weight 370.4 g/mol
CAS No. 552332-71-5
Cat. No. B1669850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB07107
CAS552332-71-5
SynonymsDB07107;  DB-07107;  DB 07107; 
Molecular FormulaC23H22N4O
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(COC3=CN=CC(=C3)C=CC4=CC=NC=C4)N
InChIInChI=1S/C23H22N4O/c24-20(12-19-14-27-23-4-2-1-3-22(19)23)16-28-21-11-18(13-26-15-21)6-5-17-7-9-25-10-8-17/h1-11,13-15,20,27H,12,16,24H2/b6-5+/t20-/m1/s1
InChIKeySGHXFHRRWFLILP-RRFGBZISSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DB07107: A Selective Small Molecule Inhibitor for Drug-Resistant T315I Mutant BCR-ABL and Akt1 Kinase Research


DB07107 (CAS: 552332-71-5) is an experimental small molecule tyrosine kinase inhibitor with a dual-targeting mechanism. It is specifically identified as a potent inhibitor of the imatinib-resistant T315I mutant of the Bcr-Abl kinase, a primary driver in chronic myeloid leukemia (CML) [1]. The compound also demonstrates inhibitory activity against the downstream effector kinase Akt1 . Its molecular formula is C23H22N4O, with a molecular weight of 370.45 g/mol [2].

Why Standard BCR-ABL Inhibitors Cannot Substitute for DB07107 in T315I-Mutant Research


Standard first- and second-generation tyrosine kinase inhibitors (TKIs) like imatinib, dasatinib, and nilotinib are clinically ineffective against the T315I gatekeeper mutation of BCR-ABL, which constitutes up to 20% of all drug-resistant mutations [1]. This is due to steric hindrance that prevents drug binding. While the third-generation TKI ponatinib is effective against T315I, its use is associated with severe cardiovascular side effects, limiting its research utility for long-term studies [1]. DB07107 offers a distinct chemical scaffold and a dual-inhibition profile (BCR-ABL and Akt1) that differentiates it from both earlier-generation and later-generation TKIs, making it a critical tool for investigating alternative therapeutic strategies for this specific resistant mutant [1].

Quantitative Differentiation of DB07107: Comparative Docking, Binding Energy, and Kinase Inhibition Data


DB07107 Exhibits Superior In Silico Binding Affinity for T315I Mutant BCR-ABL Compared to Approved TKIs

In a head-to-head computational study using Glide XP docking against the T315I mutant BCR-ABL kinase domain, DB07107 demonstrated a significantly superior docking score when compared to the FDA-approved drugs ponatinib and imatinib [1]. This higher affinity indicates a more favorable binding interaction with the mutant protein, which is a key driver of resistance [1].

Molecular Docking Virtual Screening BCR-ABL T315I Mutation Drug Resistance

DB07107 Demonstrates Higher Interaction Energy with T315I Mutant BCR-ABL Than Wild-Type Protein

Computational analysis using MM-GBSA indicates that DB07107 has a substantially higher interaction energy with the drug-resistant T315I mutant BCR-ABL protein than with the wild-type counterpart [1]. This suggests a preferential binding affinity for the mutant conformation, a desirable property for a research tool aimed at studying drug resistance mechanisms [1].

MM-GBSA Binding Free Energy Protein-Ligand Interaction Mutant Selectivity Molecular Dynamics

DB07107 Validated as a Stable Binder to T315I BCR-ABL Through Molecular Dynamics Simulations

The stability of the DB07107-T315I BCR-ABL complex was validated through 10 ns molecular dynamics (MD) simulations. Analysis of root mean square deviation (RMSD) showed that the complex remained stable, with no significant fluctuations in the protein backbone, confirming that the compound maintains a robust and consistent binding pose at the active site over time [1]. This stability profile is critical for ensuring consistent inhibition.

Molecular Dynamics RMSD Complex Stability Conformational Flexibility In Silico Validation

DB07107 Possesses Dual Kinase Inhibition Profile with Quantified Akt1 Potency

In addition to its activity against BCR-ABL, DB07107 is a potent inhibitor of the serine/threonine kinase Akt1, a key downstream effector in the PI3K/AKT/mTOR signaling pathway that is often implicated in cell survival and proliferation . This dual-targeting capability differentiates it from many BCR-ABL inhibitors that do not directly target this crucial pathway.

Akt1 Inhibition Kinase Profiling Dual Targeting Downstream Signaling IC50

Optimal Research Applications for DB07107 Based on Its Differentiated Profile


Investigating Mechanisms of Drug Resistance in T315I-Mutant CML Models

Given its validated and stable binding to the T315I mutant form of BCR-ABL as demonstrated by superior docking scores and molecular dynamics simulations, DB07107 is an ideal tool compound for academic and pharmaceutical research focused on the T315I resistance mechanism [1]. It can be used to elucidate downstream signaling changes or identify secondary mutations that may arise in the presence of a novel chemical scaffold.

Dual BCR-ABL/Akt1 Pathway Inhibition Studies

DB07107's quantified dual-inhibition profile (T315I BCR-ABL and Akt1 at 360 nM) makes it uniquely suited for research projects exploring the combined inhibition of the primary oncogenic driver and a key downstream survival pathway . This is a valuable asset for studying signaling network crosstalk and testing hypotheses related to synthetic lethality or combination therapy strategies.

Structure-Based Drug Design and Lead Optimization

The comprehensive computational data, including docking poses, interaction energy, and MD stability for the DB07107-T315I BCR-ABL complex, provide a robust framework for structure-activity relationship (SAR) studies [1]. Researchers can use this data as a benchmark for designing and optimizing next-generation inhibitors with improved pharmacokinetic properties or enhanced selectivity for the T315I mutant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DB07107

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.